molecular formula C21H17NO5 B11641028 2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan CAS No. 330558-94-6

2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan

Katalognummer: B11641028
CAS-Nummer: 330558-94-6
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: RNXCQVKQNXKMJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan is a complex organic compound that belongs to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes two 5-methylfuran groups and a 3-nitrophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan typically involves multiple steps. One common method is the condensation reaction between 5-methylfuran-2-carbaldehyde and 3-nitrobenzaldehyde in the presence of a base catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 60°C

    Catalyst: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amino derivatives

    Substitution: Halogenated furans

Wissenschaftliche Forschungsanwendungen

2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan rings can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-(2-Furylmethylene)bis(5-methylfuran)
  • Furan, 2,2’-methylenebis[5-methyl-]
  • Furan, 2-methyl-

Uniqueness

2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan is unique due to the presence of both 5-methylfuran and 3-nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro group, in particular, enhances its reactivity and potential for further functionalization.

Eigenschaften

CAS-Nummer

330558-94-6

Molekularformel

C21H17NO5

Molekulargewicht

363.4 g/mol

IUPAC-Name

2-methyl-5-[(5-methylfuran-2-yl)-[5-(3-nitrophenyl)furan-2-yl]methyl]furan

InChI

InChI=1S/C21H17NO5/c1-13-6-8-18(25-13)21(19-9-7-14(2)26-19)20-11-10-17(27-20)15-4-3-5-16(12-15)22(23)24/h3-12,21H,1-2H3

InChI-Schlüssel

RNXCQVKQNXKMJK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.